
2-((4-(2-(m-Tolyl)acetamido)but-2-yn-1-yl)oxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-(2-(m-Tolyl)acetamido)but-2-yn-1-yl)oxy)benzamide, also known as TAT-C11, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. TAT-C11 is a member of the benzamide family of compounds that have been shown to possess a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Wissenschaftliche Forschungsanwendungen
Methylation and Alkylation StudiesResearch has explored the behavior of the acetamido (and benzamido) ambident nucleophilic group under methylation conditions with methyl iodide and silver oxide, demonstrating the selective alkylation at oxygen atoms to yield methyl imidates, which are labile in acidic media (Kraska, Pougny, & Sina, 1976). This study provides insights into the reactivity of compounds containing acetamido and benzamido groups, relevant to understanding the chemical properties of "2-((4-(2-(m-Tolyl)acetamido)but-2-yn-1-yl)oxy)benzamide."
Synthesis of Benzamide Derivatives
The synthesis of various benzamide derivatives, including those with acetamido groups, has been a subject of study, highlighting their potential as antiprion agents (Fiorino et al., 2012). Such research indicates the versatility of these compounds in developing therapeutic agents against prion diseases.
Structural and Anticonvulsant Studies
Investigations into the crystal structure of acetamido derivatives have shed light on their potential anticonvulsant activities. For instance, the crystal structure analysis of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides has facilitated comparisons with phenytoin, identifying molecular features responsible for anticonvulsant activities (Camerman, Hempel, Mastropaolo, & Camerman, 2005).
Electrochemical Oxidation Catalysis
The use of 4-acetamido-2,2,6,6-tetramethylpiperidin-1-oxyl (ACT) as a mediator in the electrochemical oxidation of alcohols and aldehydes to carboxylic acids demonstrates the compound's role in catalysis, offering an alternative to traditional oxidation methods (Rafiee et al., 2018).
Novel Crystal Structure and Antioxidant Activity
The synthesis and characterization of novel crystal structures containing acetamido groups have been documented, including their antioxidant properties through DPPH free radical scavenging tests, suggesting potential applications in material science and medicinal chemistry (Demir et al., 2015).
Eigenschaften
IUPAC Name |
2-[4-[[2-(3-methylphenyl)acetyl]amino]but-2-ynoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-15-7-6-8-16(13-15)14-19(23)22-11-4-5-12-25-18-10-3-2-9-17(18)20(21)24/h2-3,6-10,13H,11-12,14H2,1H3,(H2,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBCYPKCXWENEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC#CCOC2=CC=CC=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide](/img/structure/B2749185.png)

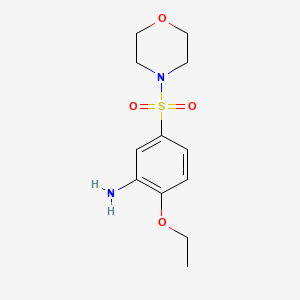
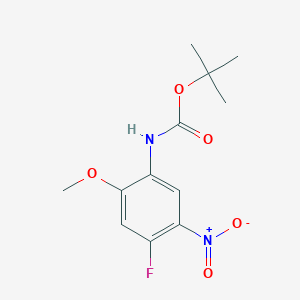
![5-(4-Methyl-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B2749194.png)
![2-((2-fluorobenzyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2749198.png)
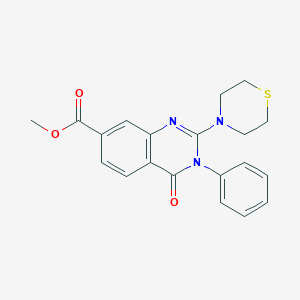
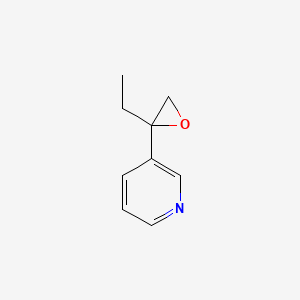
![2-(benzo[d]isoxazol-3-yl)-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2749201.png)
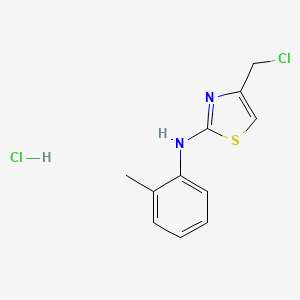
![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-[(4-fluorophenyl)methyl]-2-oxoacetamide](/img/structure/B2749204.png)
![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyridine-3-carboxylic acid](/img/structure/B2749206.png)
![4-chloro-N-((9s,10s)-12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)benzamide](/img/structure/B2749207.png)
